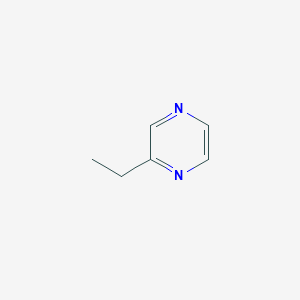

2-Ethylpyrazine

Descripción general

Descripción

La 2-Etilpirazina es un compuesto orgánico con la fórmula molecular C6H8N2. Pertenece a la clase de las pirazinas, que son compuestos orgánicos aromáticos heterocíclicos que contienen un anillo de seis miembros con dos átomos de nitrógeno en las posiciones 1 y 4. La 2-Etilpirazina es conocida por su distintivo aroma a nuez, mohoso y a chocolate, lo que la convierte en un valioso agente saborizante en la industria alimentaria .

Mecanismo De Acción

El mecanismo de acción de la 2-Etilpirazina implica la activación de la óxido nítrico sintasa endotelial, lo que lleva a la síntesis de óxido nítrico. El óxido nítrico induce entonces la vasodilatación al aumentar los niveles de monofosfato cíclico de guanosina en las células del músculo liso, lo que provoca la relajación y el aumento del flujo sanguíneo . Este mecanismo es de especial interés en el estudio de las enfermedades cardiovasculares y las posibles intervenciones terapéuticas.

Compuestos similares:

- Pirazina

- 2-Metilpirazina

- 2,5-Dimetilpirazina

- Tetrametilpirazina

Comparación: La 2-Etilpirazina es única entre sus compuestos similares debido a su específica sustitución de grupo etilo, que imparte un aroma y un perfil de sabor distintivos. Mientras que la pirazina y sus derivados se encuentran comúnmente en los productos horneados y tostados, la 2-Etilpirazina destaca por su aroma a nuez y a chocolate . La tetrametilpirazina, por otro lado, es conocida por sus posibles propiedades antioxidantes y su papel en la eliminación de aniones superóxido .

Análisis Bioquímico

Cellular Effects

Ethylpyrazine has been found to induce vasodilation by releasing nitric oxide in the rat thoracic aorta . This suggests that Ethylpyrazine can influence cell function and potentially impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

It is known that pyrazines, including Ethylpyrazine, are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation . The pyrazine ring is not cleaved in this process .

Dosage Effects in Animal Models

It is known that pyrazine derivatives are safe at the proposed maximum dose level (0.5 mg/kg complete feed) as feed for cattle, salmonids, and non-food-producing animals .

Metabolic Pathways

Ethylpyrazine is involved in the metabolic pathways of pyrazines. Pyrazines are metabolized via hydroxylation and are excreted as glucuronates or bound to glutathione via the kidney .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 2-Etilpirazina se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de 2-cloroacetofenona con amoníaco para formar una amino cetona, que luego se somete a condensación y oxidación para producir 2-Etilpirazina . Otro método implica el acoplamiento cruzado de anillos de pirrol con acetilenos (bromo)acilo, seguido de la adición de propargil amina y ciclización intramolecular .

Métodos de producción industrial: La producción industrial de 2-Etilpirazina suele implicar la reacción de Maillard, que se produce entre aminoácidos y azúcares reductores durante el proceso de tostado de productos alimenticios como los granos de café y las semillas de sésamo . Este método es preferido debido a su eficiencia y al alto rendimiento del compuesto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Etilpirazina experimenta diversas reacciones químicas, como la oxidación, la reducción y la sustitución. Es particularmente reactiva en presencia de agentes oxidantes, lo que lleva a la formación de óxidos de nitrógeno y otros subproductos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la 2-Etilpirazina incluyen ácido nítrico para la oxidación y gas hidrógeno para la reducción. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y presión para garantizar los resultados deseados.

Principales productos formados: Los principales productos formados a partir de las reacciones de la 2-Etilpirazina incluyen óxidos de nitrógeno, monóxido de carbono y dióxido de carbono . Estos productos se analizan a menudo mediante técnicas como la cromatografía de gases y la espectrometría de masas para determinar su composición y concentración.

4. Aplicaciones en la investigación científica

La 2-Etilpirazina tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología, sirve como compuesto modelo para estudiar la reacción de Maillard y su papel en el desarrollo del sabor de los alimentos . En medicina, se investiga la 2-Etilpirazina por sus posibles efectos terapéuticos, incluida su capacidad para inducir la vasodilatación al activar la óxido nítrico sintasa endotelial . En la industria, se utiliza como agente saborizante en diversos productos alimenticios debido a su distintivo aroma .

Aplicaciones Científicas De Investigación

2-Ethylpyrazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the Maillard reaction and its role in food flavor development . In medicine, this compound is investigated for its potential therapeutic effects, including its ability to induce vasodilation by activating endothelial nitric oxide synthase . In the industry, it is used as a flavoring agent in various food products due to its distinctive aroma .

Comparación Con Compuestos Similares

- Pyrazine

- 2-Methylpyrazine

- 2,5-Dimethylpyrazine

- Tetramethylpyrazine

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, this compound is particularly noted for its nutty and chocolate-like aroma . Tetramethylpyrazine, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

Actividad Biológica

2-Ethylpyrazine is a volatile organic compound belonging to the pyrazine family, characterized by its distinctive odor and biological properties. This article delves into the biological activity of this compound, exploring its antimicrobial effects, potential applications in food safety, and its interaction with biological systems.

This compound (C6H8N2) is a colorless liquid with a strong, nutty odor. It is primarily used in the food industry as a flavoring agent due to its pleasant aroma. The compound is synthesized through various methods, including the reaction of ethylamine with diketene or through the thermal degradation of certain amino acids.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. A study demonstrated that at concentrations of 0.3%, 0.6%, and 1.2%, this compound effectively reduced bacterial colonies of Escherichia coli over time, with higher concentrations leading to more substantial reductions in cell viability .

| Concentration (%) | Incubation Time (h) | Bacterial Reduction (%) |

|---|---|---|

| 0.3 | 2 | 30 |

| 0.6 | 4 | 50 |

| 1.2 | 6 | 80 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi. Studies have indicated that it inhibits the growth of fungi such as Candida albicans and Fusarium culmorum, making it a potential candidate for use in food preservation and safety .

Case Studies and Applications

Food Industry

This compound's antimicrobial properties have prompted research into its application as a natural preservative in food products. A study highlighted its effectiveness in reducing microbial load in chocolate, where it contributed to both flavor enhancement and extended shelf life .

Behavioral Responses in Insects

Interestingly, research on the olfactory responses of Drosophila larvae revealed that this compound elicits distinct behavioral reactions when compared to structurally similar compounds like 2-methylpyrazine. This difference suggests potential applications in pest control by disrupting the olfactory navigation of insects towards food sources or hosts .

Toxicological Considerations

While the beneficial effects of this compound are notable, its safety profile must also be considered. The Joint FAO/WHO Expert Committee on Food Additives evaluated the compound and established acceptable daily intake levels, ensuring that usage in food does not pose health risks .

Propiedades

IUPAC Name |

2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFIJIWMDBAGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065676 | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-1.000 | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.67 [mmHg] | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13925-00-3, 1392-50-3 | |

| Record name | 2-Ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moldin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001392503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze ethylpyrazine in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on ethylpyrazine's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: Ethylpyrazine is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in ethylpyrazine concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: Ethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, ethylpyrazine has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including ethylpyrazine, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While ethylpyrazine is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.